Boc-Tyr(tBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Boc-Tyr(tBu)-OH is a protected amino acid, meaning its reactive groups are temporarily masked to prevent unwanted side reactions during peptide chain assembly.

- The tert-butyloxycarbonyl (Boc) group protects the amino group, while the tert-butyl (tBu) group protects the side chain hydroxyl group of tyrosine.

- This protection allows for the selective coupling of Boc-Tyr(tBu)-OH with other protected amino acids in a specific order to create the desired peptide sequence.

Solid-Phase Peptide Synthesis (SPPS):

- Boc-Tyr(tBu)-OH is widely used in SPPS, a popular technique for synthesizing peptides.

- In SPPS, the peptide is assembled on a solid support, with each amino acid being added sequentially. Boc-Tyr(tBu)-OH is particularly suited for this method due to the ease of removing its protecting groups using specific reagents.

Research Applications of Synthetic Peptides:

- Peptides synthesized using Boc-Tyr(tBu)-OH can be used for various research purposes, including:

Advantages of Boc-Tyr(tBu)-OH:

- Boc-Tyr(tBu)-OH offers several advantages for peptide synthesis, including:

- High purity and stability

- Compatibility with standard SPPS protocols

- Efficient coupling reactions

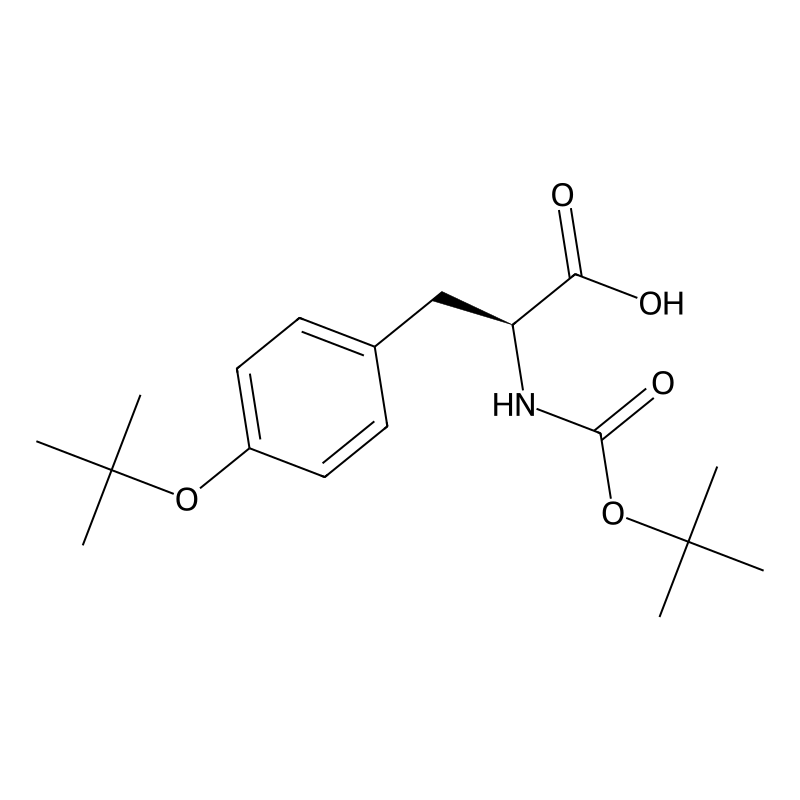

Boc-Tyrosine(tBu)-Hydroxyl, commonly known as Boc-Tyr(tBu)-OH, is a protected form of the amino acid tyrosine. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl (tBu) group on the hydroxyl group. This modification enhances its stability and solubility, making it suitable for various synthetic applications in peptide chemistry and drug development. The molecular formula for Boc-Tyr(tBu)-OH is C₁₈H₂₇NO₅, and it has a molecular weight of approximately 341.41 g/mol .

Boc-Tyr(tBu)-OH itself does not possess a specific mechanism of action. It functions as a building block for creating peptides with diverse functionalities. The specific mechanism of action of the resulting peptide depends on its amino acid sequence and intended use.

While extensive safety data is not readily available for Boc-Tyr(tBu)-OH, some general precautions should be taken when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Avoid inhalation, ingestion, and skin contact.

- Work in a well-ventilated fume hood.

- Dispose of waste according to institutional guidelines.

- Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid to yield free tyrosine, which is essential for subsequent peptide synthesis .

- Coupling Reactions: Boc-Tyr(tBu)-OH can be coupled with other amino acids or peptide fragments using coupling reagents like N,N'-dicyclohexylcarbodiimide or 1-hydroxybenzotriazole .

- Hydrogenation: The tBu group can be selectively removed under mild hydrogenation conditions, allowing for further functionalization of the tyrosine residue .

The synthesis of Boc-Tyr(tBu)-OH typically involves:

- Protection of Tyrosine: Starting from tyrosine, the amino group is protected using Boc anhydride in the presence of a base such as triethylamine to yield Boc-Tyr-OH.

- Tert-butyl Protection: The hydroxyl group is then protected using tert-butyldimethylsilyl chloride or similar reagents to form Boc-Tyr(tBu)-OH .

- Purification: The product is purified through standard techniques like column chromatography.

Boc-Tyr(tBu)-OH finds extensive applications in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins where controlled release of the functional groups is required.

- Drug Development: Its derivatives are explored in pharmaceutical research for developing new therapeutics targeting neurological disorders due to the role of tyrosine derivatives in neurotransmitter synthesis.

- Bioconjugation: Used in creating conjugates for targeted drug delivery systems .

Studies involving Boc-Tyr(tBu)-OH often focus on its interactions with other amino acids and peptides during synthesis. The steric bulk introduced by the tBu group can influence the conformation of peptides and their interactions with biological targets. Research indicates that modifying tyrosine with protective groups can enhance solubility and stability while maintaining biological functionality when incorporated into larger peptide structures .

Boc-Tyr(tBu)-OH shares structural similarities with other protected amino acids but exhibits unique characteristics due to its specific protective groups. Here are some similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Boc-Tyrosine-OH | Contains only the Boc protecting group | Less sterically hindered than Boc-Tyr(tBu)-OH |

| Boc-Phenylalanine-OH | Similar Boc protection | Lacks the tBu group, affecting solubility |

| Boc-Serine-OH | Contains a hydroxyl group | Different side chain properties compared to tyrosine |

| tBu-Lysine-OH | Tert-butyl protection on amino group | No aromatic side chain; impacts reactivity |

The presence of both tert-butoxycarbonyl and tert-butyl groups in Boc-Tyr(tBu)-OH provides enhanced stability and solubility compared to other protected amino acids, making it particularly useful for specific synthetic applications in peptide chemistry .

N-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine possesses the molecular formula C₁₈H₂₇NO₅ with a molecular weight of 337.4 grams per mole. The compound is systematically named as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid, reflecting its stereochemical configuration and functional group arrangements. The International Union of Pure and Applied Chemistry nomenclature designation emphasizes the L-configuration at the alpha carbon, consistent with naturally occurring amino acid stereochemistry.

The structural architecture encompasses several critical functional domains that define its chemical behavior and synthetic utility. The tert-butyloxycarbonyl moiety attached to the amino nitrogen serves as an acid-labile protecting group, while the tert-butyl ether linkage at the para-phenolic position provides orthogonal protection under different reaction conditions. This dual protection strategy enables selective manipulation of other functional groups during complex synthetic sequences without compromising the tyrosine core structure.

Crystallographic and spectroscopic analyses reveal that the compound exhibits specific optical activity with an optical rotation of α₂₀/D = -15.0 ± 1.0° when measured at a concentration of 1% in dimethylformamide. The melting point ranges from 113-118°C, indicating substantial intermolecular interactions that contribute to its crystalline stability. Nuclear magnetic resonance spectroscopy confirms the expected aromatic resonances corresponding to the protected phenyl ring system, alongside characteristic aliphatic signals from the tert-butyl protecting groups.

Historical Development in Protected Amino Acid Chemistry

The development of N-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine traces its origins to the pioneering work in amino acid protection strategies that emerged during the mid-twentieth century. The tert-butyloxycarbonyl protecting group itself was introduced as an acid-labile protection method that offered advantages over earlier carbobenzoxy systems developed by Max Bergmann and Leonidas Zervas in 1932. Leonidas Zervas, whose contributions to peptide synthesis included the foundational Bergmann-Zervas carboxybenzoxy oligopeptide synthesis, established many of the principles that would later influence tert-butyloxycarbonyl methodology.

The historical progression from benzyl-based protection systems to tert-butyl derivatives represented a significant advancement in synthetic accessibility and reaction conditions. Earlier methods, including the Bergmann degradation developed in 1934, required harsh conditions and specialized equipment that limited their practical applications. The introduction of tert-butyloxycarbonyl protection addressed many of these limitations by providing a protecting group that could be removed under milder acidic conditions while maintaining stability under basic and nucleophilic reaction environments.

The evolution toward dual protection strategies, exemplified by compounds such as N-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine, emerged from the recognition that tyrosine's phenolic hydroxyl group required independent protection to prevent unwanted side reactions during peptide assembly. This development paralleled broader trends in protecting group chemistry that emphasized orthogonal protection and deprotection strategies, allowing for greater synthetic flexibility and improved yields in complex synthetic sequences.

Industrial and academic research during the 1970s and 1980s refined the synthetic approaches to these doubly protected amino acids, establishing standardized protocols that balanced reaction efficiency with product purity. The crystallization methods developed during this period addressed earlier challenges with product isolation and long-term storage, making these compounds commercially viable for large-scale peptide synthesis applications.

Role in Modern Peptide Synthesis Methodologies

N-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine serves as a fundamental building block in contemporary solid-phase peptide synthesis protocols, particularly within the tert-butyloxycarbonyl/benzyl protection strategy that remains a cornerstone methodology in peptide chemistry. The compound's integration into modern synthetic approaches reflects its unique capability to withstand the repetitive acidic deprotection cycles inherent in solid-phase synthesis while maintaining structural integrity throughout extended synthetic sequences.

The utility of this protected amino acid extends beyond conventional peptide synthesis into specialized applications requiring enhanced peptide stability and bioactivity. Research investigations have demonstrated its effectiveness in synthesizing hydrophobic peptides and peptides containing ester and thioester functionalities, where alternative protection strategies may prove inadequate. The compound's stability under basic hydrolysis conditions and resistance to nucleophilic attack make it particularly valuable for these challenging synthetic targets.

Modern applications encompass diverse research domains, including drug development initiatives where precise peptide modifications enhance therapeutic efficacy and bioavailability. The compound facilitates the creation of prodrug systems and enables bioconjugation processes essential for targeted drug delivery mechanisms. In neuroscience research, derivatives incorporating this protected tyrosine have contributed to investigations of neurotransmitter pathways and the development of treatments for neurological disorders.

Contemporary synthetic protocols have refined the deprotection sequences to optimize both selectivity and efficiency. The acid-labile nature of the tert-butyloxycarbonyl group allows for its removal using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, while the tert-butyl ether protecting group requires more forcing conditions for cleavage. This differential reactivity enables sequential deprotection strategies that provide synthetic flexibility in complex peptide assemblies.

Recent advances in green chemistry approaches have influenced the synthetic preparation of N-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine, with researchers developing more environmentally sustainable protocols that minimize waste generation and reduce the use of hazardous reagents. These methodological improvements maintain the high purity standards required for peptide synthesis applications while addressing environmental concerns associated with large-scale chemical manufacturing.